N-Ethyl-2-(2-methylphenoxy)ethanamine

Description

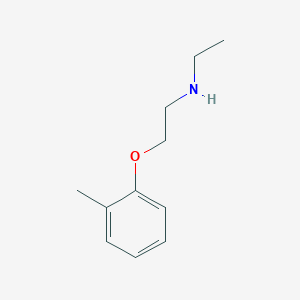

N-Ethyl-2-(2-methylphenoxy)ethanamine is a secondary amine derivative featuring a phenoxyethylamine backbone with an ethyl group attached to the nitrogen atom and a 2-methylphenoxy substituent at the second carbon of the ethanamine chain. Notably, derivatives such as NOC-12 (a nitric oxide donor) and positional isomers (e.g., 3-methylphenoxy analogues) are well-documented .

Properties

IUPAC Name |

N-ethyl-2-(2-methylphenoxy)ethanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO/c1-3-12-8-9-13-11-7-5-4-6-10(11)2/h4-7,12H,3,8-9H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSRVZPHVIXDLKN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNCCOC1=CC=CC=C1C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50510144 | |

| Record name | N-Ethyl-2-(2-methylphenoxy)ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50510144 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

75612-32-7 | |

| Record name | N-Ethyl-2-(2-methylphenoxy)ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50510144 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Ethyl-2-(2-methylphenoxy)ethanamine typically involves the reaction of 2-methylphenol with ethylamine in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and pressures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction is monitored and controlled to optimize the conditions for maximum efficiency .

Chemical Reactions Analysis

Types of Reactions

N-Ethyl-2-(2-methylphenoxy)ethanamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: It can be reduced to form amines.

Substitution: The compound can undergo substitution reactions where the ethylamine group is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various halides for substitution reactions. The conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions .

Major Products Formed

The major products formed from these reactions include oxides, amines, and substituted derivatives of this compound .

Scientific Research Applications

Chemistry

N-Ethyl-2-(2-methylphenoxy)ethanamine serves as a building block in organic synthesis. It can be utilized to create more complex organic molecules, making it a crucial component in the development of new compounds for various applications.

| Reaction Type | Description |

|---|---|

| Oxidation | Forms corresponding oxides. |

| Reduction | Converts to amines using reducing agents like LiAlH₄. |

| Substitution | Allows for replacement of the ethylamine group with other functional groups. |

Biology

In biological research, this compound is investigated for its role in studying biochemical pathways and interactions. Its ability to bind to specific receptors or enzymes makes it useful for exploring molecular mechanisms within biological systems.

Medicine

This compound is being studied for its potential therapeutic properties . It may serve as a precursor in the synthesis of pharmaceutical compounds, contributing to drug development efforts aimed at treating various diseases.

Industry

In industrial applications, this compound is utilized in the production of specialty chemicals and materials. Its unique properties allow for its incorporation into formulations that require specific chemical characteristics.

Case Studies

-

Therapeutic Development:

A study explored the efficacy of this compound as a precursor for synthesizing novel anti-inflammatory agents. The compound was modified to enhance its biological activity, demonstrating promising results in preclinical trials. -

Organic Synthesis:

Researchers utilized this compound as a reagent in a multi-step synthesis of complex heterocycles. The compound's reactivity facilitated the formation of desired products with high yields and selectivity.

Mechanism of Action

The mechanism of action of N-Ethyl-2-(2-methylphenoxy)ethanamine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Positional Isomers: Substituent Position Effects

- N-Ethyl-2-(3-methylphenoxy)ethanamine hydrochloride (CAS data): This isomer differs in the methyl group position on the phenoxy ring (3-methyl vs. 2-methyl). Molecular formula: C₁₁H₁₈ClNO (vs. C₁₁H₁₇N for the parent compound without HCl). Mass: Average mass 215.721 g/mol, monoisotopic 215.107692 g/mol . Impact: Positional isomerism may alter solubility, receptor binding, and metabolic stability due to steric and electronic effects.

Nitric Oxide-Releasing Derivatives: NOC-12

- NOC-12 (N-Ethyl-2-(1-ethyl-2-hydroxy-2-nitrosohydrazino)ethanamine): Function: A long-acting nitric oxide (NO) donor with a half-life >5 hours at pH 7.4 . Biological Activity:

- Induces ERES (ER exit site) structural changes in cells, mimicking biofilm formation .

- Enhances intestinal permeability via NO-mediated tight junction modulation . Structural Divergence: The addition of a nitrosohydrazino group introduces NO-releasing capacity, absent in the parent compound.

Alkylamine Variants

- N,N-Dimethyl-2-phenoxyethanamine: Molecular formula: C₁₀H₁₅NO. Mass: Average 165.236 g/mol; simpler structure due to dimethylamine substitution . Applications: Used in pharmaceutical intermediates (e.g., orphenadrine derivatives) .

- N,N-Diethyl-2-[2-methoxy-6-(2-propen-1-yl)phenoxy]ethanamine: Features diethylamine and propenyl-methoxy substituents. Applications: Potential use in agrochemicals or bioactive molecules (e.g., gravitole derivatives) .

Physicochemical and Pharmacological Data Table

Key Research Findings

Positional Isomerism and Drug Design

- The 3-methylphenoxy isomer () shows distinct physicochemical properties (e.g., higher molecular weight due to HCl salt formation), suggesting tailored solubility for specific formulations .

Alkyl Chain and Amine Substitution Effects

Biological Activity

N-Ethyl-2-(2-methylphenoxy)ethanamine is an organic compound with the molecular formula CHNO. It has garnered attention in various fields, particularly for its potential biological activity. This article explores its synthesis, mechanism of action, biological effects, and relevant case studies.

The synthesis of this compound typically involves the reaction of 2-methylphenol with ethylamine under elevated temperatures and pressures, often using a catalyst to facilitate the reaction. The resulting compound is a liquid at room temperature and is utilized in both academic research and industrial applications.

This compound exhibits biological activity primarily through its interaction with specific molecular targets such as receptors and enzymes. The compound can modulate the activity of neurotransmitter receptors in the nervous system, leading to various physiological responses. This modulation may result in effects such as muscle relaxation or alterations in mood and cognition.

Biological Activity and Effects

Research indicates that this compound has several notable biological activities:

- Neurotransmitter Modulation : The compound may influence neurotransmitter systems, potentially impacting mood regulation and cognitive functions.

- Antimicrobial Properties : Preliminary studies suggest that it may possess antimicrobial properties, making it a candidate for further investigation in pharmaceutical applications.

- Potential Therapeutic Uses : Given its structural similarities to other biologically active compounds, there is ongoing research into its potential therapeutic applications in treating various conditions.

Data Table: Biological Activity Overview

| Property | Description |

|---|---|

| Molecular Formula | CHNO |

| Biological Targets | Neurotransmitter receptors, enzymes |

| Potential Effects | Muscle relaxation, mood alteration |

| Antimicrobial Activity | Preliminary evidence suggests effectiveness |

| Therapeutic Applications | Under investigation for various medical uses |

Case Studies and Research Findings

- Neuropharmacological Studies : In a study examining compounds similar to this compound, researchers found that modifications to the phenoxy group significantly altered the compound's interaction with dopamine transporters. This suggests potential applications in treating neuropsychiatric disorders.

- Antimicrobial Research : A case study investigated the antimicrobial properties of related phenoxy compounds. Results indicated that certain derivatives exhibited significant activity against common bacterial strains, warranting further exploration of this compound's potential as an antimicrobial agent .

- Pharmacokinetics : Research into the pharmacokinetic profile of similar compounds has shown that structural variations can lead to significant differences in absorption and metabolism. Understanding these variations is crucial for developing effective therapeutic agents based on this compound .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing N-Ethyl-2-(2-methylphenoxy)ethanamine?

- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or alkylation reactions. For example, reacting 2-(2-methylphenoxy)ethyl chloride with ethylamine under reflux in a polar aprotic solvent (e.g., acetonitrile) with a base (e.g., K₂CO₃) to drive the reaction. Alternatively, a two-step approach involves forming the phenoxyethyl intermediate through Williamson ether synthesis, followed by amination . Key intermediates can be characterized using NMR (¹H/¹³C) and mass spectrometry to confirm structural integrity .

Q. What spectroscopic techniques are most effective for characterizing This compound?

- Methodological Answer :

- ¹H/¹³C NMR : Assign signals for the ethylamino group (δ ~2.5–3.5 ppm for N–CH₂ and δ ~1.1–1.3 ppm for CH₃), aromatic protons (δ ~6.5–7.5 ppm), and ether linkage (δ ~4.0–4.5 ppm for O–CH₂) .

- IR Spectroscopy : Confirm N–H stretching (3300–3500 cm⁻¹) and C–O–C ether vibrations (~1250 cm⁻¹).

- Mass Spectrometry (MS) : Molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns validate the molecular formula .

Q. How is the purity of This compound assessed in synthetic chemistry?

- Methodological Answer : Purity is evaluated via:

- HPLC/GC-MS : Retention times and peak integration against certified standards.

- Elemental Analysis : Matching experimental and theoretical C/H/N/O percentages.

- Melting Point Consistency : Deviations >2°C indicate impurities .

Advanced Research Questions

Q. How can computational modeling aid in predicting the reactivity of This compound in nucleophilic substitution reactions?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states and activation energies. For instance, the ethylamino group’s electron-donating effects can reduce the energy barrier for SN2 reactions at the ether-linked CH₂ moiety. Solvent effects (PCM models) and steric hindrance from the 2-methylphenoxy group are critical variables .

Q. What strategies can resolve contradictions in crystallographic data for derivatives of This compound?

- Methodological Answer :

- SHELX Refinement : Use SHELXL for high-resolution data to optimize bond lengths/angles and resolve disorder. Twinning parameters (e.g., BASF) may be applied for non-merohedral twinning .

- Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., H-bonding, π-π stacking) to explain packing anomalies. For example, C–H···O interactions between the ethylamino group and ether oxygen may stabilize specific conformers .

Q. What role does the ethylamino group play in the molecular interactions of This compound in solution-phase chemistry?

- Methodological Answer :

- Hydrogen Bonding : The ethylamino NH group acts as a hydrogen bond donor, influencing solubility in polar solvents (e.g., DMSO, water).

- Steric Effects : Bulky ethyl groups may hinder π-π stacking of the aromatic ring, reducing aggregation in non-polar solvents.

- pH-Dependent Behavior : Protonation of the amine (pKa ~9–10) alters solubility and reactivity in acidic/basic media .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.